molecular formula C28H32N4OS B2925743 N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477303-64-3

N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2925743
CAS No.: 477303-64-3
M. Wt: 472.65
InChI Key: SITAGHACESVJBE-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring an adamantane carboxamide moiety and dual benzyl substituents at positions 4 and 5 of the triazole ring. Its molecular formula is C28H32N4O2S, with a molecular weight of 488.64 g/mol .

Properties

IUPAC Name

N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4OS/c33-26(28-14-22-11-23(15-28)13-24(12-22)16-28)29-17-25-30-31-27(34-19-21-9-5-2-6-10-21)32(25)18-20-7-3-1-4-8-20/h1-10,22-24H,11-19H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITAGHACESVJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CC5=CC=CC=C5)SCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multi-step reactions. One common approach is to start with the preparation of the 1,2,4-triazole ring, followed by the introduction of the benzylsulfanyl groups and the adamantane core. The final step involves the formation of the carboxamide linkage.

    Formation of 1,2,4-Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with carbon disulfide and subsequent alkylation.

    Introduction of Benzylsulfanyl Groups: This step involves the nucleophilic substitution of benzyl halides with thiol groups.

    Attachment of Adamantane Core: The adamantane core is introduced via a Friedel-Crafts alkylation reaction.

    Formation of Carboxamide Linkage: The final step involves the reaction of the triazole derivative with adamantane-1-carboxylic acid chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl halides, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the 1,2,4-triazole ring.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The 1,2,4-triazole ring can interact with enzymes and receptors through hydrogen bonding and dipole interactions. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes. The benzylsulfanyl groups can modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues are summarized in Table 1 , highlighting differences in substituents and their pharmacological implications.

Table 1: Structural Comparison of 1,2,4-Triazole Derivatives with Adamantane Moieties

Compound Name R4 (Triazole) R5 (Triazole) Key Functional Groups Molecular Weight (g/mol) Biological Activity
Target Compound Benzyl Benzylsulfanyl Adamantane-1-carboxamide 488.64 Antiviral, Anti-inflammatory (inferred)
5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol Methyl Thiol (-SH) Adamantane ~290 (estimated) Antihypoxic activity
5-(Adamantan-1-yl)-3-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazole Methyl Benzylsulfanyl Adamantane 363.51 Anti-inflammatory, Analgesic
N-{[5-(Benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide 2-Methoxyphenyl Benzylsulfanyl Adamantane-1-carboxamide 488.64 Not reported (structural analogue)
3-R1thio-5-(adamantane-1-yl)-4-R-4H-1,2,4-triazole (R = methyl/phenyl) Methyl/Phenyl Alkylthio Adamantane 300–400 (variable) Antihypoxic activity

Crystallographic and Conformational Insights

  • X-ray studies of 5-(adamantan-1-yl)-3-(benzylsulfanyl)-4-methyltriazole reveal planar triazole rings and disordered benzyl groups, with weak C–H···N interactions stabilizing the crystal lattice . Similar conformational flexibility in the target compound may influence its receptor-binding dynamics.

Biological Activity

The compound N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a derivative of adamantane linked to a 1,2,4-triazole moiety. This structural configuration has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N4SC_{23}H_{28}N_{4}S with a molecular weight of approximately 396.56 g/mol. The compound features an adamantane core, a benzylsulfanyl group, and a triazole ring which are known to contribute to its biological activity.

Anti-inflammatory and Analgesic Effects

Research has demonstrated that adamantane derivatives exhibit significant anti-inflammatory and analgesic properties. A study by El-Emam et al. highlighted the synthesis of several adamantyl-1,2,4-triazole derivatives, including the compound , which showed potent anti-inflammatory effects in various models. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Adamantane derivatives have shown effectiveness against various bacterial strains. For instance, Kadi et al. reported that compounds with similar structures displayed marked antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of the benzylsulfanyl group is thought to enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Study 1: Synthesis and Characterization

In a detailed study published in 2012, researchers synthesized this compound and characterized it using X-ray crystallography. The study revealed that the compound crystallizes into chains stabilized by weak C—H⋯N interactions .

Study 2: Biological Evaluation

Another significant study investigated the biological efficacy of similar triazole derivatives. The results indicated that these compounds exhibited not only anti-inflammatory effects but also potential as 11β-HSD1 inhibitors , which are relevant in metabolic disorders like obesity and diabetes . This suggests that this compound could have broader therapeutic implications.

Data Tables

Activity Effect Reference
Anti-inflammatorySignificant reduction in TNF-alpha levelsEl-Emam et al., 2012
AnalgesicPain relief in animal modelsEl-Emam et al., 2012
AntimicrobialEffective against E. coli and S. aureusKadi et al., 2007
11β-HSD1 inhibitionPotential metabolic benefitsResearchGate Publication

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